molecular formula C5H10O4 B1507931 (2S,4S)-2,4,5-trihydroxypentanal CAS No. 55658-87-2

(2S,4S)-2,4,5-trihydroxypentanal

Cat. No.: B1507931
CAS No.: 55658-87-2
M. Wt: 134.13 g/mol
InChI Key: GKHJPQPGKIAEJO-WHFBIAKZSA-N
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Description

(2S,4S)-2,4,5-Trihydroxypentanal: is a chiral organic compound belonging to the class of aldehydes. It is characterized by the presence of three hydroxyl groups (-OH) and an aldehyde group (-CHO) on a five-carbon chain. The stereochemistry of the molecule is defined by the (2S,4S) configuration, indicating the spatial arrangement of the substituents around the chiral centers at the second and fourth carbon atoms.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: One common synthetic route involves the oxidation of a suitable precursor, such as (2S,4S)-2,4,5-trihydroxypentan-1-ol, using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).

  • Biocatalytic Methods: Enzymatic synthesis can also be employed, utilizing specific oxidoreductases to convert the precursor into the desired aldehyde.

Industrial Production Methods:

  • Large-Scale Synthesis: In an industrial setting, the compound can be produced through optimized chemical synthesis routes, ensuring high yield and purity. Continuous flow reactors and other advanced techniques may be used to enhance efficiency and scalability.

Chemical Reactions Analysis

(2S,4S)-2,4,5-Trihydroxypentanal: undergoes various types of chemical reactions:

  • Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.

  • Reduction: The compound can be reduced to its corresponding alcohol, (2S,4S)-2,4,5-trihydroxypentan-1-ol.

  • Substitution Reactions: The hydroxyl groups can participate in substitution reactions, such as the formation of esters or ethers.

Common Reagents and Conditions:

  • Oxidation: PCC, DMP, or other mild oxidizing agents.

  • Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: Acid catalysts or other activating agents.

Major Products Formed:

  • Oxidation: (2S,4S)-2,4,5-trihydroxypentanoic acid.

  • Reduction: (2S,4S)-2,4,5-trihydroxypentan-1-ol.

  • Substitution: Various esters or ethers depending on the reaction conditions.

Scientific Research Applications

(2S,4S)-2,4,5-Trihydroxypentanal: has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways.

  • Medicine: It may have potential therapeutic applications, such as in the development of new drugs or as a precursor for bioactive molecules.

  • Industry: It can be utilized in the production of fine chemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism by which (2S,4S)-2,4,5-trihydroxypentanal exerts its effects depends on its specific application. For example, in enzymatic studies, it may act as a substrate for specific oxidoreductases, leading to the formation of various products. The molecular targets and pathways involved would be specific to the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

(2S,4S)-2,4,5-Trihydroxypentanal: can be compared with other similar compounds, such as:

  • (2R,4R)-2,4,5-trihydroxypentanal: The enantiomer with opposite stereochemistry.

  • 2,4,5-Trihydroxypentanal: The racemic mixture containing both enantiomers.

  • 2,4,5-Trihydroxyhexanal: A similar compound with an additional carbon atom.

Uniqueness: The (2S,4S) configuration of This compound imparts specific stereochemical properties that can influence its reactivity and interactions, making it distinct from its enantiomer and other similar compounds.

Properties

IUPAC Name

(2S,4S)-2,4,5-trihydroxypentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c6-2-4(8)1-5(9)3-7/h2,4-5,7-9H,1,3H2/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHJPQPGKIAEJO-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)O)C(C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](CO)O)[C@@H](C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80722238
Record name 3-Deoxy-D-threo-pentose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80722238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55658-87-2
Record name 3-Deoxy-D-threo-pentose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80722238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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